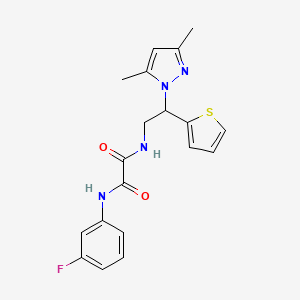
3-(5-Chloropyridin-2-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(5-Chloropyridin-2-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid, also known as CFPAC, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. CFPAC is a derivative of the amino acid proline and has been found to exhibit various biochemical and physiological effects that make it a promising tool for studying cellular processes.
作用机制
The mechanism of action of 3-(5-Chloropyridin-2-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid is not fully understood, but it is believed to act as a competitive inhibitor of enzymes that contain a proline-binding site. 3-(5-Chloropyridin-2-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid has been shown to bind to the active site of enzymes such as serine proteases and kinases, preventing the substrate from binding and inhibiting enzyme activity. Additionally, 3-(5-Chloropyridin-2-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid has been shown to induce conformational changes in proteins, altering their activity and function.
Biochemical and Physiological Effects
3-(5-Chloropyridin-2-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid has been shown to exhibit various biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and modulation of cellular signaling pathways. 3-(5-Chloropyridin-2-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid has been shown to inhibit the activity of various cancer cell lines, making it a potential therapeutic agent for cancer treatment. Additionally, 3-(5-Chloropyridin-2-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid has been shown to modulate the activity of various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways, which are involved in cellular proliferation and survival.
实验室实验的优点和局限性
3-(5-Chloropyridin-2-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid has several advantages as a tool for scientific research, including its high potency and selectivity for proline-binding enzymes, its fluorescent properties, and its ability to induce conformational changes in proteins. However, 3-(5-Chloropyridin-2-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid also has some limitations, including its relatively high cost and limited availability. Additionally, 3-(5-Chloropyridin-2-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid can be toxic at high concentrations, making it important to use appropriate safety precautions when handling the compound.
未来方向
There are several future directions for research on 3-(5-Chloropyridin-2-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid, including the development of more efficient synthesis methods, the identification of new targets for the compound, and the optimization of its therapeutic potential. Additionally, the use of 3-(5-Chloropyridin-2-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid as a fluorescent probe for studying protein-protein interactions and cellular signaling pathways has the potential to provide valuable insights into the mechanisms of these processes. Finally, the development of new derivatives of 3-(5-Chloropyridin-2-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid with improved properties and selectivity could lead to the discovery of new therapeutic agents for the treatment of cancer and other diseases.
Conclusion
In conclusion, 3-(5-Chloropyridin-2-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid is a promising tool for scientific research due to its high potency and selectivity for proline-binding enzymes, its fluorescent properties, and its ability to induce conformational changes in proteins. The synthesis of 3-(5-Chloropyridin-2-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid is relatively straightforward, and the compound has been used in various scientific research applications, including the study of protein-protein interactions, enzyme kinetics, and cellular signaling pathways. While 3-(5-Chloropyridin-2-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid has some limitations, its potential as a therapeutic agent for cancer treatment and the development of new derivatives with improved properties make it an exciting area of research for the future.
合成方法
3-(5-Chloropyridin-2-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid can be synthesized using a series of chemical reactions starting from commercially available starting materials. The synthesis involves the condensation of 5-chloro-2-pyridinecarboxaldehyde with 9H-fluoren-9-ylmethanol to form an intermediate, which is then reacted with proline methyl ester hydrochloride in the presence of a coupling agent such as diisopropylcarbodiimide (DIC) to obtain the final product, 3-(5-Chloropyridin-2-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid. The synthesis of 3-(5-Chloropyridin-2-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid has been reported in several publications, and the purity and yield of the compound can be optimized by adjusting the reaction conditions.
科学研究应用
3-(5-Chloropyridin-2-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid has been used in various scientific research applications, including the study of protein-protein interactions, enzyme kinetics, and cellular signaling pathways. 3-(5-Chloropyridin-2-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid has been shown to inhibit the activity of various enzymes, including serine proteases and kinases, making it a useful tool for studying the function of these enzymes in cellular processes. Additionally, 3-(5-Chloropyridin-2-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid has been used as a fluorescent probe to visualize protein-protein interactions in vitro and in vivo, allowing researchers to study the dynamics of protein complexes in real-time.
属性
IUPAC Name |
3-(5-chloropyridin-2-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN2O4/c24-14-9-10-15(25-12-14)11-21(22(27)28)26-23(29)30-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-10,12,20-21H,11,13H2,(H,26,29)(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFTWOXWZNSGYMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=NC=C(C=C4)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-Chloropyridin-2-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

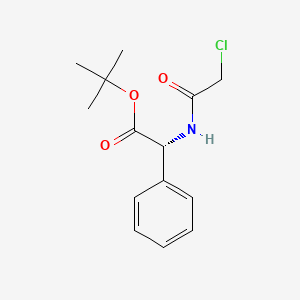
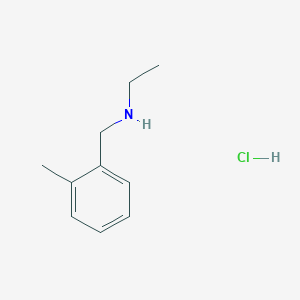

![2-(4-fluorophenyl)-7-(methylamino)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2622601.png)

![2-{5-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}-N-(4-methylphenyl)acetamide](/img/structure/B2622603.png)
![Ethyl 4-[[2-[[5-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2622608.png)


![1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(3-chlorophenyl)propan-1-one](/img/structure/B2622613.png)
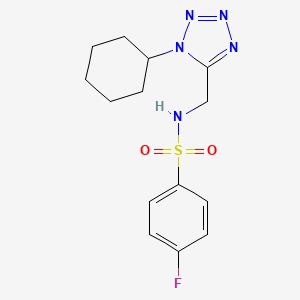
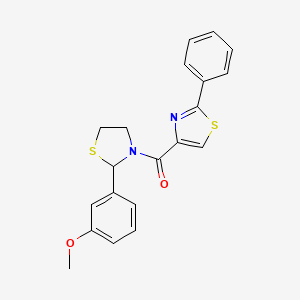
![1-[4-[4-(3-Methylpyridin-4-yl)oxypiperidine-1-carbonyl]-4-phenylpiperidin-1-yl]prop-2-en-1-one](/img/structure/B2622618.png)
